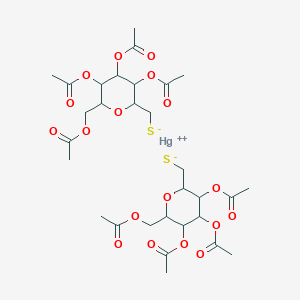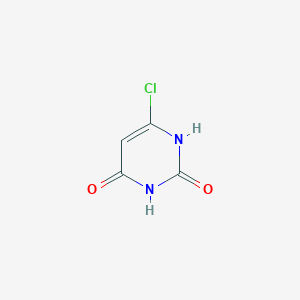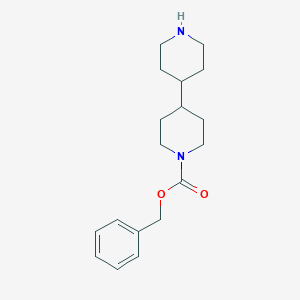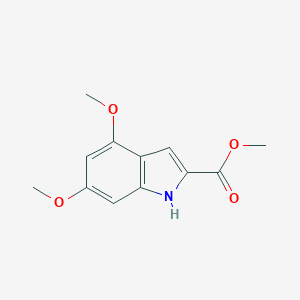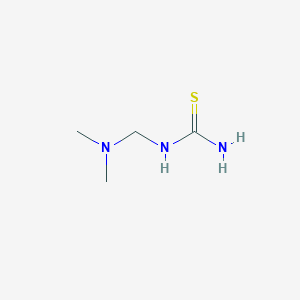
(Dimethylamino)methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea,N-[(dimethylamino)methyl]- is an organosulfur compound with the chemical formula SC(NH2)2. It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom. This compound is part of the thiourea family, which is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiourea,N-[(dimethylamino)methyl]- can be synthesized through several methods. One common approach involves the reaction of amines with carbon disulfide in an aqueous medium, leading to the formation of symmetrical and unsymmetrical substituted thiourea derivatives . Another method includes the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of thiourea derivatives often involves the use of sulfur and chloroform to synthesize thiocarbonyl surrogates. This method is efficient and practical, allowing for the production of various thiocarbamides and oxazolidinethiones with high selectivity .
Análisis De Reacciones Químicas
Types of Reactions
Thiourea,N-[(dimethylamino)methyl]- undergoes several types of chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form sulfinic acids and sulfonic acids.
Reduction: Reduction reactions can convert thiourea derivatives into corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, isocyanides, and carbon disulfide. Reaction conditions often involve ambient temperatures and aqueous media, making the processes efficient and environmentally friendly .
Major Products
The major products formed from these reactions include symmetrical and unsymmetrical substituted thiourea derivatives, guanidines, and thiocarbonyl compounds .
Aplicaciones Científicas De Investigación
Thiourea,N-[(dimethylamino)methyl]- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of thiourea,N-[(dimethylamino)methyl]- involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and reactivity with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: The parent compound with a similar structure but without the dimethylamino group.
1,3-Bis(dimethylaminomethyl)thiourea: A related compound with two dimethylaminomethyl groups.
1,3-Bis(methoxymethyl)thiourea: Another derivative with methoxymethyl groups instead of dimethylamino groups.
Uniqueness
Thiourea,N-[(dimethylamino)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various applications .
Propiedades
Número CAS |
109858-55-1 |
|---|---|
Fórmula molecular |
C4H11N3S |
Peso molecular |
133.22 g/mol |
Nombre IUPAC |
(dimethylamino)methylthiourea |
InChI |
InChI=1S/C4H11N3S/c1-7(2)3-6-4(5)8/h3H2,1-2H3,(H3,5,6,8) |
Clave InChI |
JMDKZMDNCCDJHH-UHFFFAOYSA-N |
SMILES |
CN(C)CNC(=S)N |
SMILES isomérico |
CN(C)CN=C(N)S |
SMILES canónico |
CN(C)CNC(=S)N |
Sinónimos |
Thiourea, [(dimethylamino)methyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


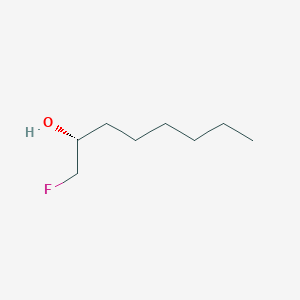
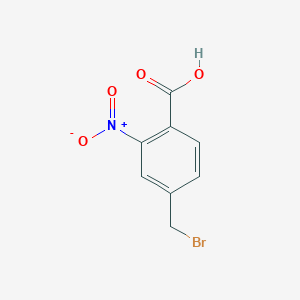
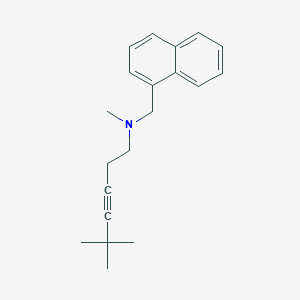
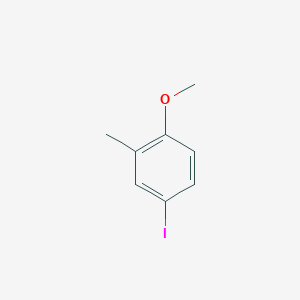
![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B25710.png)
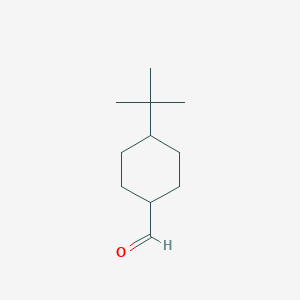
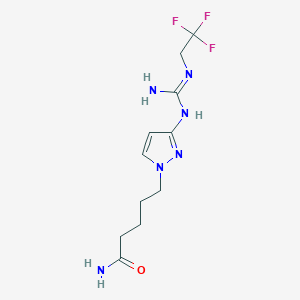
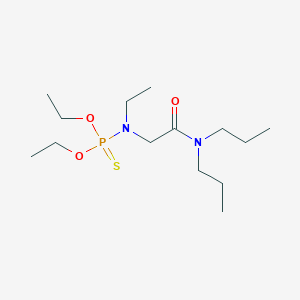
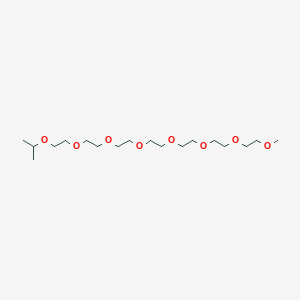
![5-Methylpyrrolo[1,2-a]thieno[2,3-e]pyrazine](/img/structure/B25716.png)
